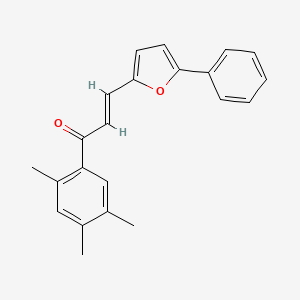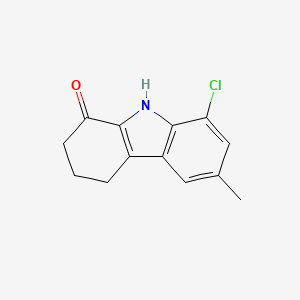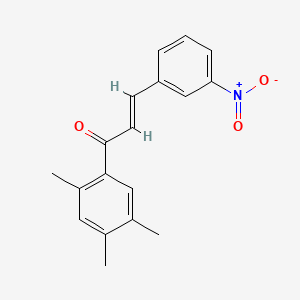![molecular formula C18H15ClN4O2S B3908637 4-amino-N-{4-[2-(3-chlorophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B3908637.png)
4-amino-N-{4-[2-(3-chlorophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide
Descripción general
Descripción
4-amino-N-{4-[2-(3-chlorophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that regulates metabolic pathways in response to changes in energy status. A-769662 has been found to have potential therapeutic applications in a variety of diseases, including diabetes, cancer, and neurodegenerative disorders.
Mecanismo De Acción
A-769662 activates 4-amino-N-{4-[2-(3-chlorophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide by binding to the γ subunit of the enzyme, causing conformational changes that result in increased phosphorylation of the α subunit. This leads to increased activity of this compound, which regulates metabolic pathways involved in glucose uptake, fatty acid oxidation, and protein synthesis. A-769662 has been found to be a more potent activator of this compound than the natural activator, AMP.
Biochemical and Physiological Effects
A-769662 has been found to have a variety of biochemical and physiological effects in different cell types and tissues. In skeletal muscle cells, A-769662 has been found to increase glucose uptake and improve insulin sensitivity. In adipose tissue, A-769662 has been found to increase fatty acid oxidation and reduce lipogenesis. In cancer cells, A-769662 has been found to induce apoptosis and inhibit cell proliferation. In the brain, A-769662 has been found to improve cognitive function and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
A-769662 has several advantages for lab experiments, including its high potency and selectivity for 4-amino-N-{4-[2-(3-chlorophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide activation. However, one limitation of A-769662 is its potential off-target effects, which can complicate the interpretation of experimental results. Additionally, the optimal concentration and duration of A-769662 treatment can vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on A-769662. One direction is to investigate the potential therapeutic applications of A-769662 in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to further elucidate the mechanism of action of A-769662 and its downstream targets. Additionally, the development of more selective and potent 4-amino-N-{4-[2-(3-chlorophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide activators could lead to improved therapeutic options for a variety of diseases.
Aplicaciones Científicas De Investigación
A-769662 has been extensively studied for its potential therapeutic applications in various diseases. In diabetes, A-769662 has been found to improve glucose uptake and insulin sensitivity in skeletal muscle cells. In cancer, A-769662 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative disorders, A-769662 has been found to improve cognitive function and reduce neuroinflammation.
Propiedades
IUPAC Name |
4-amino-N-[4-[(E)-2-(3-chlorophenyl)ethenyl]pyrimidin-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S/c19-14-3-1-2-13(12-14)4-7-16-10-11-21-18(22-16)23-26(24,25)17-8-5-15(20)6-9-17/h1-12H,20H2,(H,21,22,23)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMSSZZGMUTOIB-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-dibenzo[b,d]furan-3-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3908556.png)
![4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 2-furoate](/img/structure/B3908558.png)
![3,4-dimethoxybenzaldehyde O-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}oxime](/img/structure/B3908564.png)
![N'-(4-chlorobenzylidene)-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B3908566.png)
![ethyl 2-methyl-4-[(4-methylphenyl)amino]-3-thiophenecarboxylate](/img/structure/B3908577.png)



![ethyl 4-[(3-phenoxypropanoyl)amino]benzoate](/img/structure/B3908608.png)

![butyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B3908624.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-chlorobenzamide](/img/structure/B3908632.png)
![1-[bis(2-hydroxyethyl)amino]-3-(4-chloro-2-methylphenoxy)-2-propanol hydrochloride](/img/structure/B3908641.png)
![1-[benzyl(2-hydroxyethyl)amino]-3-(2-tert-butylphenoxy)-2-propanol hydrochloride](/img/structure/B3908656.png)
